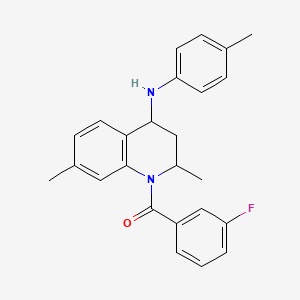
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea, also known as CPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. CPEB is a urea derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea is not fully understood, but studies have suggested that it may act through multiple pathways. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has also been shown to activate AMP-activated protein kinase, which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Furthermore, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been found to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects. Studies have shown that N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea inhibits the growth of cancer cells and induces apoptosis by regulating the expression of various genes involved in cell growth and proliferation. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has also been found to regulate glucose metabolism and improve insulin sensitivity, leading to its potential application in the treatment of diabetes. Additionally, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been shown to reduce the production of inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has several advantages for lab experiments, including its high purity and stability. However, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea also has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea, including its potential application in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea and to optimize its pharmacological properties. Furthermore, studies on the toxicity and safety of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea are necessary for its potential use as a pharmaceutical drug.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea is a urea derivative that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea and to optimize its pharmacological properties for its potential use as a pharmaceutical drug.
合成方法
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea can be synthesized through various methods, including the reaction of 3-chloroaniline with ethoxybenzaldehyde followed by the reaction with urea. Another method involves the reaction of 3-chloroaniline with ethoxybenzyl isocyanate followed by the reaction with urea. Both methods have been reported to yield high purity N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea.
科学研究应用
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Studies have shown that N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has also been found to have anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. Additionally, N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-ethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-21-15-9-4-3-6-12(15)11-18-16(20)19-14-8-5-7-13(17)10-14/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZGSKVNVWFQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-ethoxybenzyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5060898.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5060902.png)

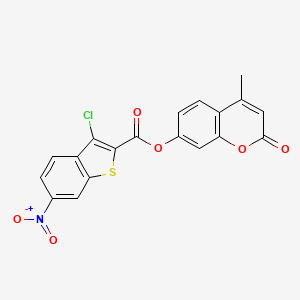
amino]ethanol ethanedioate (salt)](/img/structure/B5060922.png)
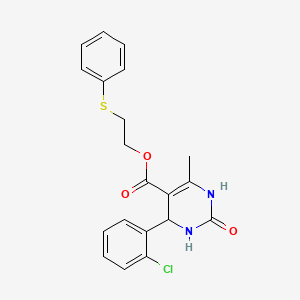
![3-chloro-4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5060940.png)
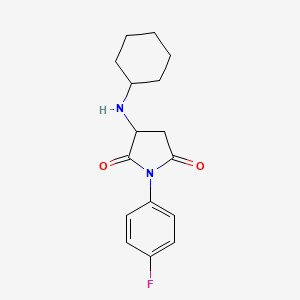
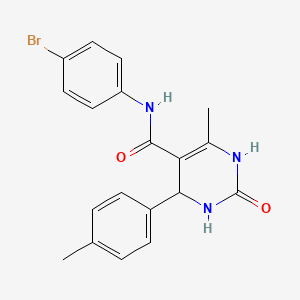
![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)
